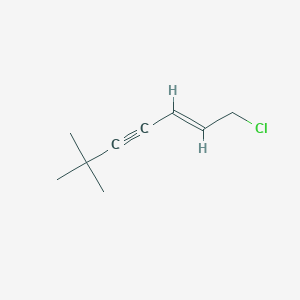

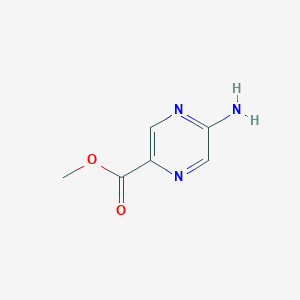

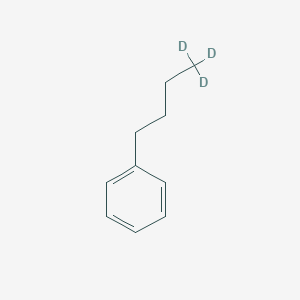

4,4,4-Trideuteriobutylbenzene

Descripción general

Descripción

However, to provide valuable insight into the general approach to synthesizing and analyzing similar complex organic compounds, we can look at methodologies and analyses from research on related compounds. These can offer a foundational understanding of the types of reactions, structural analyses, and property evaluations that might be relevant to 4,4,4-Trideuteriobutylbenzene.

4,4,4-Trideuteriobutylbenzene is an organic compound that might be used in various scientific applications, including material science, organic synthesis, and as a potential intermediate in the synthesis of more complex molecules. Its study could encompass synthesis methods, molecular structure elucidation, reactivity patterns, and property assessments.

Synthesis Analysis

In general, the synthesis of complex organic compounds like 4,4,4-Trideuteriobutylbenzene involves multi-step organic reactions, starting from simpler precursors. For example, the synthesis of related arylated benzene compounds has been achieved through transition-metal-free environments, indicating that similar methodologies could potentially be applied to synthesize 4,4,4-Trideuteriobutylbenzene (Goel et al., 2007).

Aplicaciones Científicas De Investigación

Hydrogenolysis of Benzylic Alcohols

A study on the hydrogenolysis of benzylic alcohols over supported palladium catalysts utilized deuteration to elucidate the pathway of the CO bond scission of 1-(4-isobutylphenyl) ethanol to 4-isobutylethylbenzene. The research demonstrated that direct hydrogenolysis and the dehydration–hydrogenation route are observed over different catalysts, providing insights into the mechanisms of hydrogenolysis in the presence of palladium catalysts (Thakar et al., 2007).

Excited-State Symmetry in Platinum Compounds

The excited-state symmetry characteristics of platinum phenylacetylene compounds were explored through studies at low temperatures using time-resolved infrared and photoluminescence spectroscopies. This research provided valuable information on the electronic structures and photochemical behaviors of these compounds, contributing to the understanding of their luminescence and potential applications in photonic devices (Emmert et al., 2003).

Electroluminescent Properties

A novel compound, 4-[4-((4-pyridyl)vinyl)styryl]-N,N-Dibutylbenzenamine, was synthesized and its electroluminescent properties were investigated. This study highlighted the potential applications of such compounds in electroluminescence, paving the way for the development of new materials for organic light-emitting devices (Zhao Zu-zhi, 2013).

Analysis of Radiolysis Inhibitors

Research on the analysis of dimerisation inhibition of tributylphosphate under radiolysis identified isomeric tributylphosphate-alkylbenzene inhibitor coupling products. This study is significant for nuclear chemistry, offering insights into the prevention of solvent degradation in nuclear fuel reprocessing (Lamouroux et al., 2001).

Photoredox-Catalyzed Deuteration

A photoredox-mediated hydrogen atom transfer protocol was developed for the efficient and selective installation of deuterium at α-amino sp3 carbon-hydrogen bonds. This methodology has significant implications for drug metabolism studies, demonstrating the utility of 4,4,4-Trideuteriobutylbenzene in the field of pharmaceutical research (Loh et al., 2017).

Direcciones Futuras

The future directions of research involving compounds like 4,4,4-Trideuteriobutylbenzene could involve further exploration of their synthesis, properties, and potential applications . This could include the development of new synthetic methods, the discovery of novel properties, and the exploration of potential uses in various fields .

Propiedades

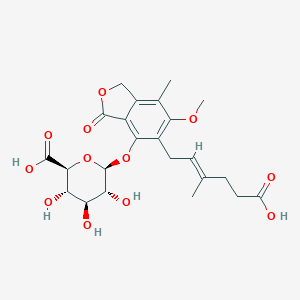

IUPAC Name |

4,4,4-trideuteriobutylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14/c1-2-3-7-10-8-5-4-6-9-10/h4-6,8-9H,2-3,7H2,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCKPCBLVNKHBMX-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4,4-Trideuteriobutylbenzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.